molecular formula C20H18FNO6 B6180551 (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid CAS No. 2580103-53-1

(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid

Cat. No.: B6180551
CAS No.: 2580103-53-1
M. Wt: 387.4
InChI Key:
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Description

(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid, also known as FMF, is an organic compound with a unique structure and a wide range of applications. FMF is a five-carbon dicarboxylic acid with two asymmetric carbon atoms, which makes it a chiral molecule. FMF is most commonly used in scientific research, as it can be used in a variety of biochemical and physiological processes. FMF has been studied extensively in the laboratory and has been found to have numerous advantages and limitations when used in experimental settings.

Scientific Research Applications

(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid has been widely used in scientific research, particularly in the field of biochemistry. This compound has been used in a variety of biochemical and physiological processes, including protein folding, enzyme inhibition, and DNA replication. This compound has also been used to study the regulation of gene expression, the structure and function of proteins, and the regulation of metabolic pathways. Additionally, this compound has been used in the development of drugs and compounds for the treatment of various diseases and disorders.

Mechanism of Action

The mechanism of action of (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid is not fully understood, but it is believed to interact with proteins in a number of ways. This compound is thought to interact with proteins by forming hydrogen bonds, electrostatic interactions, and hydrophobic interactions. Additionally, this compound is believed to modulate the activity of enzymes, proteins, and other biochemical molecules.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to modify the activity of enzymes and proteins, as well as to modulate the expression of genes. Additionally, this compound has been found to affect the structure and function of proteins, as well as to modulate the activity of metabolic pathways. Furthermore, this compound has been found to affect the activity of various hormones and neurotransmitters, as well as to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its ability to interact with proteins and other biochemical molecules in a variety of ways. Additionally, this compound is relatively stable and can be stored at room temperature for extended periods of time. However, this compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, this compound is a chiral molecule, which can make it difficult to use in certain experiments.

Future Directions

The potential future applications of (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid are vast and varied. One potential application of this compound is in the development of drugs and compounds for the treatment of various diseases and disorders. Additionally, this compound could be used in the development of new biocatalysts, such as enzymes, that could be used to catalyze biochemical reactions. Furthermore, this compound could be used to study the regulation of gene expression, the structure and function of proteins, and the regulation of metabolic pathways. Finally, this compound could be used to study the structure and function of other biochemical molecules, such as hormones and neurotransmitters.

Synthesis Methods

(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid is synthesized through a process known as the Strecker reaction, which involves the reaction of aldehydes and ketones with ammonia and alkyl halides. The reaction of aldehydes and ketones with ammonia and alkyl halides produces an intermediate product known as an imine, which is then hydrolyzed to form the desired product, this compound. The Strecker reaction can be carried out in the presence of a base, such as sodium hydroxide, to assist in the hydrolysis of the imine intermediate.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The carboxylic acid groups are then activated and coupled with the protected amine group. The Fmoc group is then removed, and the resulting compound is deprotected to yield the final product.", "Starting Materials": [ "L-aspartic acid", "9H-fluorene-9-methanol", "N,N-dimethylformamide (DMF)", "diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "acetic anhydride", "trifluoroacetic acid (TFA)", "dichloromethane (DCM)", "diethyl ether", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)" ], "Reaction": [ "Protection of the amine group of L-aspartic acid with acetic anhydride in the presence of TEA to yield N-acetyl-L-aspartic acid", "Introduction of the Fmoc group onto the amine group of N-acetyl-L-aspartic acid using Fmoc-Cl and TEA in DMF to yield N-Fmoc-N-acetyl-L-aspartic acid", "Activation of the carboxylic acid groups of N-Fmoc-N-acetyl-L-aspartic acid with DIC and NHS in DCM to yield the activated ester", "Coupling of the activated ester with the protected amine group of 9H-fluorene-9-methanol in the presence of TEA in DCM to yield the Fmoc-protected intermediate", "Removal of the Fmoc group using TFA in DCM to yield the intermediate", "Deprotection of the N-acetyl group and the benzyl group of the intermediate using NaOH and HCl in water to yield (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid" ] }

2580103-53-1

Molecular Formula

C20H18FNO6

Molecular Weight

387.4

Purity

95

Origin of Product

United States

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